molecular formula C8H5F3N2 B1394208 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1190316-27-8

7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1394208
M. Wt: 186.13 g/mol
InChI Key: VWHIJCWEAOJGPD-UHFFFAOYSA-N
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Description

7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a derivative of trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The demand for TFMP derivatives has been increasing steadily in the last 30 years .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The unique physicochemical properties of these compounds are thought to be due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and varied. For example, one study discusses the synthesis of 7-(trifluoromethyl)-3-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-2-amines .


Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Derivatives : 7-Substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones have been synthesized using 7-hydroxy derivatives with various nucleophiles. This synthesis demonstrated applications in creating 7-methylene derivatives and fused tricyclic derivatives (Goto et al., 1991).
  • Regioselective Functionalization : The regioselective functionalization of 1H-pyrrolo[2,3-b]pyridine at the 6-position has been achieved, introducing various groups directly to the pyridine ring (Minakata et al., 1992).

Chemical Properties and Reactions

  • Influence of Bronsted and Lewis Acids/Bases : The reaction of 3-aminopyrrole with trifluoromethyl-β-diketones showed distinct regiochemistry influenced by Bronsted acids, bases, and Lewis acid (Sn(2+)). This provided insights into the electrophilicity and basicity changes due to the trifluoromethyl group (De Rosa et al., 2015).
  • Synthesis of Derivatives for Agricultural and Material Applications : Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized for potential applications in agrochemicals and functional materials, showing fungicidal activity and ionization potential correlation (Minakata et al., 1992).

Biological Applications

  • Antimicrobial and Antimycobacterial Evaluation : A series of pyrrolo[3,2-c]pyridine Mannich bases exhibited significant antimicrobial and antimycobacterial activities, suggesting potential in medical applications (Jose et al., 2017).
  • Anticancer Agent Design : Novel scaffolds based on pyrrolyl-pyridines, including derivatives of 1H-pyrrolo[2,3-b]pyridine, have shown significant anticancer activity, highlighting their potential as therapeutic agents (Mallisetty et al., 2023).

Safety And Hazards

According to a safety data sheet, 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is toxic if swallowed . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of organic compounds containing fluorine is becoming an increasingly important research topic .

properties

IUPAC Name

7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)5-1-3-12-6-2-4-13-7(5)6/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHIJCWEAOJGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=CN=C21)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676838
Record name 7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

CAS RN

1190316-27-8
Record name 7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M De Rosa, D Arnold, D Hartline, L Truong… - The Journal of …, 2015 - ACS Publications
Reaction of 3-aminopyrrole (as its salt) with trifluoromethyl-β-diketones gave γ-1H-pyrrolo[3,2-b]pyridines via reaction at the less reactive carbonyl group. The trifluoromethyl group …
Number of citations: 7 pubs.acs.org

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